![molecular formula C20H19Cl2N5O B11179805 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11179805.png)
1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. The compound’s structure includes a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms .
Preparation Methods
The synthesis of 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the formation of a protected intermediate, which is then deprotected to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system . This inhibition can lead to various physiological effects, including changes in nerve transmission and behavior.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidine: This compound also contains a pyrimidine ring and exhibits similar biological activities.
N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide: This compound has a similar structure and is used in the development of therapeutic agents.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Biological Activity
The compound 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C20H19Cl2N5O
- Molecular Weight : 416.3 g/mol
- CAS Number : 1158414-91-5
The compound features a pyrimidine core substituted with dichlorophenyl and pyridinyl groups, which are known to influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
HeLa | 15.0 | Cell cycle arrest |
A549 | 10.0 | Caspase activation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli.
- Results : It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Case Studies
-
Study on Antitumor Effects :
- In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability after 48 hours. The study concluded that the compound's ability to disrupt mitochondrial function led to increased reactive oxygen species (ROS) production.
-
Antimicrobial Efficacy Study :
- A recent investigation evaluated the antimicrobial effects against clinical isolates of S. aureus. Results indicated that the compound inhibited biofilm formation and showed synergistic effects when combined with conventional antibiotics.
Research Findings
Research indicates that the biological activities of this compound can be attributed to its structural characteristics:
- The presence of the pyrimidine ring is crucial for its interaction with biological targets.
- Substituents such as the dichlorophenyl group enhance lipophilicity and facilitate cellular uptake.
Properties
Molecular Formula |
C20H19Cl2N5O |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H19Cl2N5O/c1-13-14(2)24-20-26(18-7-16(21)6-17(22)8-18)11-25(12-27(20)19(13)28)10-15-4-3-5-23-9-15/h3-9H,10-12H2,1-2H3 |
InChI Key |
QJBFUWVIHKGFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC(=CC(=C4)Cl)Cl)C |
Origin of Product |
United States |
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